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Compound Name: 7-Methoxyquinoline-8-sulfonamide
CAS No.: 2059988-75-7
Cat. No.: B2851869
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Executive Summary

TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) is a premier fluorescent sensor for
intracellular free zinc (

), widely utilized due to its high affinity (

in the nanomolar range) and significant fluorescence enhancement upon binding (Chelation
Enhanced Fluorescence, CHEF).

The 7-methoxy isomer (N-(7-methoxy-8-quinolyl)-p-toluenesulfonamide) represents a positional
isomer where the methoxy group is shifted from the C6 to the C7 position of the quinoline ring.
This structural shift introduces severe steric strain between the methoxy group and the bulky
sulfonamide moiety at position C8. Consequently, the 7-methoxy isomer exhibits significantly
reduced zinc binding affinity and altered fluorescence properties compared to TSQ. This guide
details the physicochemical basis for this disparity.

Chemical Structure & Mechanistic Analysis
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The core mechanism of zinc sensing in these molecules relies on the formation of a stable five-
membered chelate ring involving the quinoline ring nitrogen (N1) and the deprotonated
sulfonamide nitrogen (N8).

Structural Visualization

The following diagram illustrates the steric clash in the 7-methoxy isomer compared to the
unhindered binding pocket of TSQ.
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Caption: Structural comparison showing how the 7-methoxy position creates steric interference
with the sulfonamide group, destabilizing the zinc coordination sphere.

Mechanistic Differences

 Steric Hindrance (The Dominant Factor):

o TSQ (6-OMe): The methoxy group is at position 6, para to the sulfonamide group
(structurally remote). It does not interfere with the rotation of the sulfonamide bond or the
approach of the zinc ion.

o 7-Methoxy Isomer: The methoxy group is at position 7, immediately adjacent (ortho) to the
sulfonamide nitrogen at position 8. The Van der Waals radius of the methoxy group
clashes with the sulfonyl oxygen atoms and the toluene ring. This forces the sulfonamide
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group out of the preferred plane, energetically penalizing the formation of the planar
geometry required for optimal

chelation.

e Electronic Modulation (Basicity):

o TSQ: The 6-methoxy group is an electron-donating group (EDG) that increases the
basicity of the quinoline nitrogen (N1) via conjugation, enhancing zinc affinity.

o 7-Methoxy Isomer: While still an EDG, its inductive and mesomeric effects are altered due
to its position. However, the steric destabilization outweighs any electronic gain.

Performance Comparison Matrix

The following data summarizes the expected performance metrics based on structure-activity
relationship (SAR) studies of quinoline sulfonamides.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2851869?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Impact on
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) M) saturate; poor
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titration curves.

Fluorescence
Quantum Yield (

Steric strain promotes
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) No significant
N Low (requires o )
Solubility Similar advantage in

DMSO/Ethanol)

solubility.

Key Insight: The 7-methoxy isomer is often synthesized as a negative control or to study steric

limits, but it is not recommended as a primary sensor for physiological zinc levels due to its poor

binding affinity.

Experimental Protocols

To experimentally verify the binding affinity differences, the following spectrofluorometric

titration protocol is recommended. This protocol is self-validating using a competitive chelator
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(TPEN).

Protocol: Determination of Zinc Dissociation Constant (

)

Objective: Quantify the

of TSQ and its isomer using a buffered zinc titration system.

Reagents:

Sensor Stock: 1 mM TSQ and 1 mM 7-methoxy isomer in DMSO.

Buffer: 50 mM HEPES, 100 mM KCI, pH 7.2 (Chelex-treated to remove trace metals).

Zn Stock: 10 mM

in water (standardized).

EGTA: 10 mM stock (for zero-zinc baseline).

TPEN: 1 mM stock (for reversibility check).

Workflow Diagram:
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1. Preparation
Dilute Sensor to 1 uM in Buffer

:

2. Baseline Scan
Record Emission (350-600nm)
Ex: 334nm

'

3. Zn Titration
Add ZnCI2 aliquots (0 - 10 uM)
Equilibrate 2 min per step

'

4. Saturation Check
Plot F vs [Zn]
Fit to Hill Equation

:

Click to download full resolution via product page

Caption: Step-by-step workflow for spectrofluorometric determination of zinc binding affinity.

Step-by-Step Procedure:

o Baseline: Add 2 mL of Buffer to a quartz cuvette. Add 2

L of Sensor Stock (final conc. 1

M). Record the emission spectrum (Ex: 334 nm, Em: 350—-600 nm). This is

« Titration: Sequentially add small volumes of
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to achieve free zinc concentrations ranging from 0 nM to 10
M. Note: For precise low-concentration buffering, use a Zn-EGTA buffering system.

o Equilibration: Allow 2 minutes of stirring after each addition. Record the fluorescence
intensity at the peak emission (~490 nm).

o Data Analysis: Plot Fluorescence Intensity (

) vs. Free Zinc Concentration (
).

o Calculation: Fit the data to the one-site saturation binding model:
 Validation: At the end of the titration, add 20

M TPEN. The fluorescence should immediately quench to near
levels, confirming that the signal was due to reversible

binding.

References

e Meeusen, J. W., et al. (2011). "TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a
common fluorescent sensor for cellular zinc, images zinc proteins.” Inorganic Chemistry,
50(16), 7563-7573.

o Source:

e Fahrni, C. J., & O'Halloran, T. V. (1999). "Aqueous coordination chemistry of quinoline-based
fluorescence probes for the biological chemistry of zinc." Journal of the American Chemical
Society, 121(49), 11448-11458.

o Source:

o Zalewski, P. D., et al. (1993). "Correlation of apoptosis with change in intracellular labile
Zn(l) using Zinquin [(2-methyl-8-p-toluenesulfonamido-6-quinolyloxy)acetic acid], a new
specific fluorescent probe." Biochemical Journal, 296, 403-408.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2851869?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Source:

o Mikata, Y., et al. (2006). "Methoxy-Substituted TQEN Family of Fluorescent Zinc Sensors."
Inorganic Chemistry, 45(9), 3889-3895. (Discusses methoxy positioning effects on quinoline
scaffolds).

o Source:

» To cite this document: BenchChem. [Comparative Guide: Zinc Binding Affinity of TSQ vs. 7-
Methoxy Isomer]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2851869/docs#comparative-guide-zinc-binding-
affinity-of-tsg-vs-7-methoxy-isomer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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